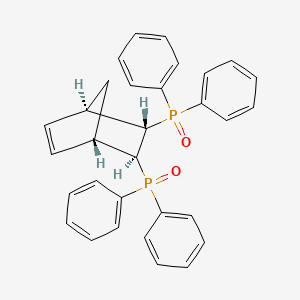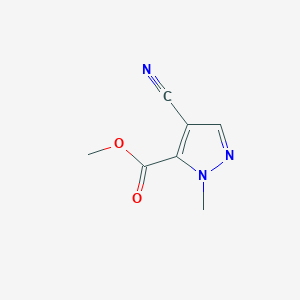
methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered heterocyclic aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .
Synthesis Analysis
Pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as major product .Molecular Structure Analysis
The molecular structure of methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Synthesis Methods
Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate and related compounds have been a focus of various synthesis methods in chemical research. For instance, Beck et al. (1988) described a novel conversion process for synthesizing 5-cyano esters, which are precursors to chemical hybridizing agents used in wheat and barley (Beck et al., 1988). Similarly, Zonouz et al. (2012) presented a green and efficient synthesis method for methyl 6-amino-5-cy-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, utilizing a one-pot, four-component reaction in water (Zonouz et al., 2012).
Structural and Spectral Investigations
Research has also delved into the structural and spectral characteristics of these compounds. For example, Viveka et al. (2016) conducted combined experimental and theoretical studies on biologically significant pyrazole-4-carboxylic acid derivatives, using methods like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).
Applications in Corrosion Inhibition
One of the practical applications of pyrazole derivatives isin corrosion inhibition. Herrag et al. (2007) evaluated certain pyrazole compounds, including methyl esters of pyrazole-3-carboxylic acid, as corrosion inhibitors for steel in hydrochloric acid. Their findings revealed significant reduction in corrosion rate, with increasing efficiency at higher concentrations (Herrag et al., 2007).
Crystal Structure Analysis
The crystal structure of various pyrazole derivatives, including those related to methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate, has been a subject of study. For instance, Minga (2005) synthesized a specific compound involving a pyrazole moiety and analyzed its crystal structure using X-ray diffraction, indicating potential fungicidal and plant growth regulation activities (Minga, 2005).
Mechanism of Action
While the specific mechanism of action for methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is not mentioned in the search results, it’s worth noting that pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be a subject of interest for researchers due to their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals . Therefore, it’s expected that research into pyrazoles and their derivatives, including methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate, will continue to be a significant area of focus in the future.
properties
IUPAC Name |
methyl 4-cyano-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTQYKLANOPUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



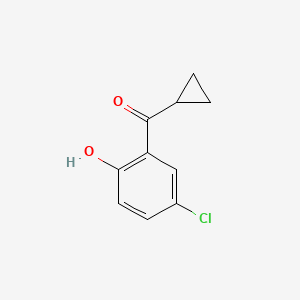

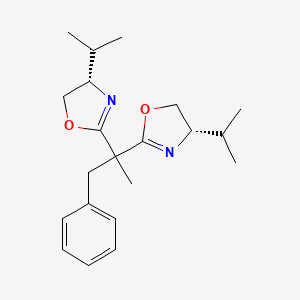


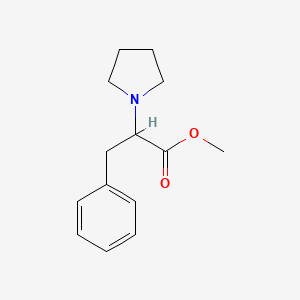

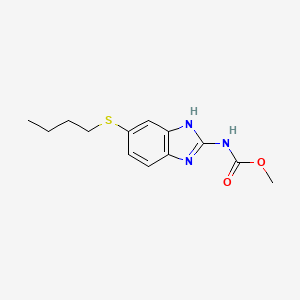
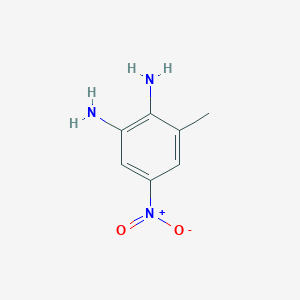

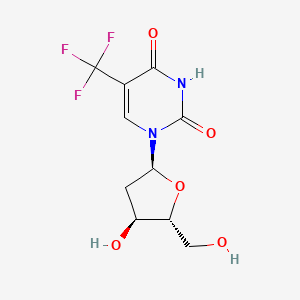
![1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene](/img/structure/B3330475.png)
![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)
